molecular formula C16H11BrCl2N4O2S B11999845 2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol

Cat. No.: B11999845
M. Wt: 474.2 g/mol
InChI Key: ANLOIGVTACEISF-IFRROFPPSA-N
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Description

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, dichlorophenyl, sulfanyl, triazolyl, and methoxyphenol groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol typically involves the condensation reaction of 2,4-dichloroaniline with salicylaldehyde in the presence of a catalyst such as glacial acetic acid . The reaction is carried out in an ethanol solvent under reflux conditions for a specified duration to yield the desired Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol stands out due to the presence of the triazolyl and sulfanyl groups, which contribute to its unique chemical reactivity and potential biological activities. The combination of these functional groups with the bromine and methoxyphenol moieties enhances its versatility in various chemical and biological applications.

Properties

Molecular Formula

C16H11BrCl2N4O2S

Molecular Weight

474.2 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11BrCl2N4O2S/c1-25-13-5-8(4-11(17)14(13)24)7-20-23-15(21-22-16(23)26)10-3-2-9(18)6-12(10)19/h2-7,24H,1H3,(H,22,26)/b20-7+

InChI Key

ANLOIGVTACEISF-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O

Origin of Product

United States

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